molecular formula C8H12O2 B15239403 2-(Ethoxymethylidene)cyclopentan-1-one

2-(Ethoxymethylidene)cyclopentan-1-one

Cat. No.: B15239403
M. Wt: 140.18 g/mol
InChI Key: QECWPUUVMSLLIO-SREVYHEPSA-N
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Description

2-(Ethoxymethylidene)cyclopentan-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, featuring an ethoxymethylidene group attached to the cyclopentanone ring

Synthetic Routes and Reaction Conditions:

    Morita-Baylis-Hillman Reaction: One practical method for preparing this compound involves the Morita-Baylis-Hillman reaction.

    Aldol Condensation: Another method involves the aldol condensation of furfural with cyclopentanone.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, particularly the aldol condensation method due to its high efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(Ethoxymethylidene)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Ethoxymethylidene)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

    Cyclopentenone: Shares the cyclopentanone core but lacks the ethoxymethylidene group.

    Cyclohexenone: Similar structure but with a six-membered ring.

    Cycloheptenone: Contains a seven-membered ring.

Uniqueness: 2-(Ethoxymethylidene)cyclopentan-1-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical reactivity and potential for diverse applications. This group allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)cyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-2-10-6-7-4-3-5-8(7)9/h6H,2-5H2,1H3/b7-6-

InChI Key

QECWPUUVMSLLIO-SREVYHEPSA-N

Isomeric SMILES

CCO/C=C\1/CCCC1=O

Canonical SMILES

CCOC=C1CCCC1=O

Origin of Product

United States

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